For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of NCC-149, a Selective HDAC8 Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of NCC-149, a selective inhibitor of histone deacetylase 8 (HDAC8). This document details the inhibitor's effects on enzymatic activity, cellular processes, and gene expression, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
NCC-149 is a potent and selective inhibitor of HDAC8, a class I histone deacetylase.[1] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of HDAC8, leading to the hyperacetylation of both histone and non-histone protein substrates. This alteration in the acetylation status of key cellular proteins subsequently impacts various cellular processes, including cell cycle progression and gene expression.
The inhibition of HDAC8 by NCC-149 has been shown to induce cell cycle arrest at the G2/M phase.[2] This is accompanied by changes in the expression levels of critical cell cycle regulatory proteins, including the downregulation of cyclin A2 and cyclin B1.[2] Furthermore, NCC-149 treatment has been observed to increase the acetylation of cohesin, a known HDAC8 substrate, indicating a direct engagement of the target in a cellular context.[3]
Quantitative Data
The inhibitory activity and selectivity of NCC-149 against various HDAC isoforms are summarized in the table below.
| Target | IC50 (nM) | Selectivity | Notes |
| HDAC8 | 70 | - | Potent inhibition of the primary target.[1][4] |
| HDAC6 | >5000 | >70-fold vs HDAC8 | Demonstrates high selectivity against this class IIb HDAC.[4] |
| HDAC1 | - | Selective | A derivative of NCC-149 did not enhance the acetylation of H3K9, a primary substrate of HDAC1 and HDAC2, suggesting selectivity against these isoforms.[3] |
| HDAC2 | - | Selective | A derivative of NCC-149 did not enhance the acetylation of H3K9, a primary substrate of HDAC1 and HDAC2, suggesting selectivity against these isoforms.[3] |
Signaling Pathways and Downstream Effects
The inhibition of HDAC8 by NCC-149 initiates a cascade of downstream events stemming from the altered acetylation of its substrates.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HDAC Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of NCC-149 against HDAC8.
Materials:
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Recombinant human HDAC8 enzyme
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Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (e.g., Trypsin in assay buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
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NCC-149 stock solution (in DMSO)
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96-well black microplates
Procedure:
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Prepare serial dilutions of NCC-149 in assay buffer.
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Add 25 µL of diluted NCC-149 or vehicle (DMSO) to the wells of a 96-well plate.
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Add 50 µL of recombinant HDAC8 enzyme solution to each well and incubate for 15 minutes at 37°C.
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Initiate the reaction by adding 25 µL of the HDAC8 substrate solution to each well.
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Incubate the plate at 37°C for 60 minutes.
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Stop the reaction by adding 50 µL of developer solution.
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Incubate at 37°C for 30 minutes to allow for the development of the fluorescent signal.
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Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration of NCC-149 and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of NCC-149 on the cell cycle distribution of a given cell line.
Materials:
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Cancer cell line (e.g., Jurkat, HeLa)
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Cell culture medium and supplements
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NCC-149
-
Phosphate-buffered saline (PBS)
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70% Ethanol (B145695) (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
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Treat the cells with various concentrations of NCC-149 or vehicle (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
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Wash the cells once with ice-cold PBS.
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Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
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Analyze the samples using a flow cytometer.
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Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis of Acetylated Substrates
Objective: To detect changes in the acetylation levels of HDAC8 substrates in cells treated with NCC-149.
Materials:
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Cancer cell line
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NCC-149
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Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
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Protein quantification assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-acetylated-SMC3, anti-SMC3, anti-acetylated-p53, anti-p53, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Treat cells with NCC-149 or vehicle for the desired time.
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Lyse the cells and quantify the protein concentration.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Visualization
